molecular formula C13H20O2S B3847035 6-(4-methoxyphenoxy)-1-hexanethiol

6-(4-methoxyphenoxy)-1-hexanethiol

Cat. No.: B3847035
M. Wt: 240.36 g/mol
InChI Key: PFFHVFVDYQOFNW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-1-hexanethiol is a sulfur-containing organic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.335 g/mol . Its structure features a hexanethiol backbone terminated by a thiol (-SH) group and a 4-methoxyphenoxy substituent at the sixth carbon. This design combines the self-assembling properties of alkanethiols with the electronic and steric effects of the methoxyphenoxy group, making it suitable for applications in surface chemistry, polymer science, and electrochemistry.

Properties

IUPAC Name

6-(4-methoxyphenoxy)hexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-14-12-6-8-13(9-7-12)15-10-4-2-3-5-11-16/h6-9,16H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFHVFVDYQOFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Structure Highlights Key Properties/Applications References
6-(4-Methoxyphenoxy)-1-hexanethiol Hexanethiol backbone with 4-methoxyphenoxy group Potential for surface functionalization, moderate monolayer density, electronic applications (inferred from analogs)
1-Hexanethiol Straight-chain alkanethiol (C₆H₁₃SH) High signal-to-background (S/B) ratio (4.9) in electrochemical assays; used in plasmonic studies (AuNRs@Hg-mSiO₂)
6-[4-(5-Chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT) Benzoxazole-substituted phenoxy-hexanethiol Grafted onto polyepichlorohydrin (PECH) for membranes; high thermal stability, proton conductivity (~10⁻³ S/cm)
4-(4-Methoxyphenoxy)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Thienopyrimidine core with dual methoxyphenoxy groups Antimicrobial activity (synthetic intermediate); melting point 139–146°C
6-Mercapto-1-hexanol Hydroxyl-terminated hexanethiol (C₆H₁₃SH-OH) High background noise in assays (S/B = 1.4); limited electrochemical utility
Thioctic acid Disulfide-containing cyclic thiol Poor S/B ratio (1.56); unsuitable for monolayer-based sensors

Structural and Functional Insights

  • Chain Length and Monolayer Density: Compared to shorter-chain thiols (e.g., 6-mercapto-1-hexanol), 6-(4-methoxyphenoxy)-1-hexanethiol’s six-carbon chain balances monolayer density and electronic transfer efficiency. Shorter chains form denser monolayers that hinder electron transfer, while longer chains may reduce stability . The methoxyphenoxy group likely introduces steric hindrance, moderating packing density compared to simpler alkanethiols like 1-hexanethiol .
  • Electrochemical Performance: 1-Hexanethiol outperforms 6-(4-methoxyphenoxy)-1-hexanethiol analogs (e.g., thioctic acid, 6-mercapto-1-hexanol) in S/B ratios (4.9 vs. ≤1.56), suggesting that polar substituents like methoxyphenoxy may introduce background noise . However, the aromatic group could enhance binding specificity in sensor applications.
  • Thermal and Mechanical Stability: CBPHT, a benzoxazole analog, demonstrates superior thermal stability when grafted onto PECH membranes, achieving proton conductivities relevant for fuel cells. This suggests that heterocyclic substituents (e.g., benzoxazole) enhance stability compared to methoxyphenoxy groups .
  • Biological Activity: Methoxyphenoxy-substituted thienopyrimidines exhibit antimicrobial properties, highlighting the role of methoxyphenoxy groups in bioactive molecule design. However, 6-(4-methoxyphenoxy)-1-hexanethiol’s biological activity remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenoxy)-1-hexanethiol
Reactant of Route 2
6-(4-methoxyphenoxy)-1-hexanethiol

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